(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its unique structure, which includes a fluorobenzylidene group, a methylphenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 4-fluorobenzaldehyde with 5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . Additionally, its fluorobenzylidene group may enhance its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzylidene)-2-(4-methylphenyl)-4-quinolinecarbohydrazide
- 4-(4-fluorobenzylidene)-2-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-fluorobenzylidene)-2-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanylacetohydrazide
Uniqueness
(4E)-4-[(4-FLUOROPHENYL)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of a fluorobenzylidene group and a pyrazolone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its fluorine atom enhances its stability and reactivity, while the pyrazolone core provides a versatile platform for further functionalization and derivatization.
Properties
Molecular Formula |
C18H15FN2O |
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Molecular Weight |
294.3g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C18H15FN2O/c1-12-3-9-16(10-4-12)21-18(22)17(13(2)20-21)11-14-5-7-15(19)8-6-14/h3-11H,1-2H3/b17-11+ |
InChI Key |
DUVZGPXJTLNDRJ-GZTJUZNOSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=N2)C |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=N2)C |
Origin of Product |
United States |
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